![molecular formula C14H22N2O3S B5066873 N~1~,N~1~-diethyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5066873.png)
N~1~,N~1~-diethyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamides often involves reactions starting from bromomethyl phenyl sulfone derivatives under visible-light-promoted conditions, offering a pathway to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016). Another approach for synthesizing similar structures utilizes metal-free oxidative arylmethylation cascades, enabling the formation of complex molecules with all-carbon quaternary centers (Tan et al., 2016).
Molecular Structure Analysis
The structure of compounds like N1,N1-diethyl-N2-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide can be elucidated using X-ray diffraction techniques, which provide detailed information on molecular geometry and conformation. Studies on similar molecules have demonstrated the effectiveness of such methods in determining the crystal structure and molecular arrangement (Gong, 2002).
Chemical Reactions and Properties
Sulfonamide compounds, including those similar to the target molecule, participate in various chemical reactions. For instance, they can be involved in three-component coupling reactions, leading to cyclic N-sulfonylamidines, showcasing their reactivity and potential for creating complex molecular architectures with high chemoselectivity and diastereoselectivity (Yao & Lu, 2011).
Physical Properties Analysis
The physical properties of N1,N1-diethyl-N2-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For example, the solubility and thermal stability of related sulfonamide compounds have been enhanced through structural modifications, offering insights into how the physical properties of the target molecule might be optimized (Shin & Cairns, 2008).
properties
IUPAC Name |
N,N-diethyl-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-10-8-7-9-12(13)3/h7-10H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARZXRGBFWXDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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